![molecular formula C42H54B4O8S4 B13906051 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)
4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is a complex organic compound that features multiple boron-containing groups. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane involves multiple steps, typically starting with the preparation of the boron-containing groups. These groups are then introduced into the thieno2,3-fbenzothiol framework through a series of substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: These reactions are facilitated by oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Coupling Reactions: The Suzuki-Miyaura coupling is particularly notable, where the boron groups react with halides to form new carbon-carbon bonds
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: In the development of boron-containing drugs and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including organic semiconductors and polymers
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The boron groups can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The thiophene and thieno2,3-fbenzothiol groups contribute to the compound’s electronic properties, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Shares similar boron-containing groups but differs in the core structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with different applications.
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Used as an intermediate in the synthesis of indazole derivatives.
These compounds highlight the versatility and unique properties of boron-containing groups in various chemical contexts.
Eigenschaften
Molekularformel |
C42H54B4O8S4 |
---|---|
Molekulargewicht |
858.4 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C42H54B4O8S4/c1-35(2)36(3,4)48-43(47-35)27-19-17-25(55-27)31-23-21-29(45-51-39(9,10)40(11,12)52-45)58-34(23)32(26-18-20-28(56-26)44-49-37(5,6)38(7,8)50-44)24-22-30(57-33(24)31)46-53-41(13,14)42(15,16)54-46/h17-22H,1-16H3 |
InChI-Schlüssel |
SQFWOMDQTMXQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C=C(SC4=C(C5=C3SC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(S7)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.